1,4-Dithiane-2,5-di(methanethiol)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYTVZAYDAIHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(S1)CS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464734 | |
| Record name | 1,4-Dithiane-2,5-dimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136122-15-1 | |
| Record name | 2,5-Bis(mercaptomethyl)-1,4-dithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136122-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimercaptomethyl-1,4-dithiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136122151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dithiane-2,5-dimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimercaptomethyl-1,4-dithiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reaction Mechanisms and Chemical Transformations of 1,4 Dithiane 2,5 Di Methanethiol and Analogs
Intramolecular and Intermolecular Reactivity of Dithiane Systems
The 1,4-dithiane (B1222100) ring system, while generally stable, can participate in specific reactions that involve its opening or fragmentation, particularly when appropriately substituted. The reactivity of these systems is often influenced by factors such as ring strain, the nature of substituents, and the reaction conditions.
Ring-opening reactions of dithiane heterocycles are crucial transformations that allow for the synthesis of complex linear sulfur-containing molecules or rearrangement to other cyclic structures. A key analog, 1,4-dithiane-2,5-diol (B140307), which is the cyclic hemithioacetal dimer of mercaptoacetaldehyde (B1617137), serves as a prime example of this reactivity. nih.govresearchgate.net This compound exists in equilibrium with its open-chain form, 2-mercaptoacetaldehyde, particularly in solution, which allows it to act as a synthon for this reactive aldehyde. researchgate.net The dehydration of 1,4-dithiane-2,5-diol is a well-established method to produce 1,4-dithiin, demonstrating a ring-transformation pathway. nih.gov
Another significant reaction is the Parham ring expansion, where 1,3-dithiolanes can be converted into 1,4-dithianes. This process involves a 1,2-sulfur migration via a cyclic sulfonium (B1226848) intermediate, which subsequently ring-opens and eliminates a halide to yield the six-membered unsaturated 1,4-dithiane ring. nih.gov In other systems, computational studies on the thermal ring-opening of 2,5-didehydrothiophene, a related sulfur heterocycle, predict that C-S bond cleavage is favored over C-C bond cleavage. nih.gov This is supported by experimental evidence where irradiation of a precursor leads to ethynylthioketene, a product of C-S bond scission. nih.gov
Substituted dithianes and their analogs can undergo fragmentation through various mechanisms, often initiated by deprotonation or single-electron transfer. For instance, 2-aryl-1,3-dithiolanes, five-membered ring analogs of dithianes, readily undergo ring fragmentation upon deprotonation at the C2 position with a strong base like lithium diisopropylamide (LDA). This reaction results in the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov This pathway highlights a key difference in reactivity compared to 1,3-dithianes, which are more readily metalated at the C2 position to form stable acyl anion equivalents without fragmentation. nih.govresearchgate.net
Another fragmentation pathway involves the formation of radical cations. For 2-aryl-substituted 1,3-dithianes, reactions with single-electron oxidants can lead to C-S bond cleavage, forming a distonic radical cation species. researchgate.net The fragmentation patterns of dithianes can also be studied using mass spectrometry. The oxygen analog, 1,4-dioxane, shows characteristic fragmentation to key ions like m/z 58, which can serve as a model for predicting the breakdown of the 1,4-dithiane ring under high-energy conditions. researchgate.net
Thiol and Dithiol Specific Reaction Mechanisms
The two methanethiol (B179389) groups of 1,4-dithiane-2,5-di(methanethiol) are the primary sites of its specific reactivity. Thiols (RSH) and their conjugate bases, thiolates (RS-), are highly reactive species involved in a wide array of chemical transformations.
Thiolate-disulfide interchange is a fundamental reaction involving the nucleophilic attack of a thiolate anion on a disulfide bond. This process is a redox reaction where the interconversion between dithiol and disulfide forms occurs. libretexts.org The reaction proceeds through a combination of two SN2-like events, with sulfur atoms acting as the nucleophile, electrophile, and leaving group. libretexts.org This interchange is critical in protein chemistry, where disulfide bridges between cysteine residues stabilize protein structures. libretexts.orgmasterorganicchemistry.com
The rate of this interchange is sensitive to the structure of the disulfide. Studies comparing the degenerate intermolecular thiolate-disulfide interchange rates for cyclic disulfides found that reactions involving the five-membered 1,2-dithiolane (B1197483) are significantly faster (by a factor of ~650) than those with the six-membered 1,2-dithiane. harvard.edu This enhanced reactivity is attributed to the release of ring strain in the transition state for the 1,2-dithiolane. harvard.edu The reduction potential of dithiols, which is a measure of their ability to reduce disulfides, can be determined by measuring the equilibrium constant of the thiol/disulfide interchange with a reference compound like oxidized dithiothreitol. acs.org
| Disulfide | Solvent (mol % D2O in DMSO-d6) | Rate Constant (k, M-1s-1) |
|---|---|---|
| 1,2-Dithiolane | 50 | ~3.2 x 105 |
| 1,2-Dithiane | 50 | ~5.0 x 102 |
| 1,2-Dithiepane | 50 | ~1.6 x 102 |
The Michael addition, or conjugate addition, is the reaction of a nucleophile with an α,β-unsaturated carbonyl compound or other electron-deficient alkene or alkyne (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com Thiols and thiolates are excellent nucleophiles for this transformation, known as the sulfa-Michael addition. masterorganicchemistry.com The reaction mechanism involves three main steps: deprotonation of the thiol to form the more nucleophilic thiolate, conjugate addition of the thiolate to the β-carbon of the Michael acceptor, and subsequent protonation of the resulting enolate. masterorganicchemistry.com
A pertinent example is the cascade sulfa-Michael/aldol (B89426) condensation reaction of 1,4-dithiane-2,5-diol with α,β-unsaturated ketones. researchgate.net In this process, the dithiane-diol generates 2-mercaptoacetaldehyde in situ, which then undergoes a Michael addition to the ketone, initiating a sequence that forms highly functionalized tetrahydrothiophene (B86538) derivatives. researchgate.net Computational studies modeling the addition of methanethiol to various Michael acceptors show that the reactions are generally exothermic. For instance, the reaction of methanethiol with N-methylmaleimide is calculated to be significantly exothermic, indicating a strong thermodynamic driving force for the addition. acs.org The addition to activated triple bonds is even more favorable. acs.org
| Michael Acceptor | Adduct | ΔE (gas phase, kcal/mol) | ΔE (aqueous, kcal/mol) |
|---|---|---|---|
| N-Methylmaleimide | MeS-N-Methylsuccinimide | ||
| N-Methylpropynamide | MeS-N-Methylacrylamide | ||
| Ethenesulfonamide | MeS-Ethanesulfonamide |
Thiols and especially thiolates are excellent nucleophiles. masterorganicchemistry.comchemistrysteps.com The high polarizability and larger size of the sulfur atom compared to oxygen make it a better nucleophile, although it is a weaker base. chemistrysteps.com This characteristic means that when reacting with substrates like secondary alkyl halides, thiolates favor the SN2 substitution pathway over the E2 elimination pathway, which can be a competing reaction with stronger bases like alkoxides. chemistrysteps.com
The nucleophilic sulfur of a thiol can attack a variety of electrophiles. youtube.com In SN2 reactions, the thiol or thiolate displaces a leaving group on a carbon atom, a versatile method for forming C-S bonds. beilstein-journals.org This approach is effective but can be limited by steric hindrance, especially in the synthesis of tertiary thiols. beilstein-journals.org Dithiols can react with aldehydes and ketones to form stable cyclic thioacetals, which are useful protecting groups and synthetic intermediates. chemistrysteps.com The nucleophilicity of thiols can also be harnessed in desulfurization reactions where the thiol is activated by a system like Ph₃P/ICH₂CH₂I, allowing it to be substituted by a wide range of other nucleophiles, including free amines. cas.cn
Cascade and Domino Reactions
The stable dimer 1,4-dithiane-2,5-diol serves as a versatile and convenient source for the in situ generation of 2-mercaptoacetaldehyde. researchgate.net This reactive intermediate is a valuable two-carbon synthon possessing both nucleophilic (thiol) and electrophilic (aldehyde) centers, making it an ideal participant in a variety of cascade and domino reactions for the synthesis of complex sulfur-containing heterocycles. researchgate.net
Tandem Sulfa-Michael/Aldol Condensations
Cascade reactions combining a sulfa-Michael addition with an aldol condensation represent a powerful strategy for constructing highly functionalized tetrahydrothiophene derivatives. In these sequences, 1,4-dithiane-2,5-diol is the precursor to the key mercaptoacetaldehyde intermediate. researchgate.net The reaction is typically initiated by the base-catalyzed addition of the thiol group to an α,β-unsaturated carbonyl compound (the sulfa-Michael step). The resulting enolate then undergoes an intramolecular aldol condensation, closing the five-membered ring.
This methodology has been successfully applied to a range of substrates. For instance, a diastereoselective method was developed for synthesizing substituted 3a-nitro-2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromen-3-ols from 3-nitro-2H-chromenes using triethylamine (B128534) as a catalyst. researchgate.net This tandem Michael/Henry (nitro-aldol) reaction proceeds in good yields (80–92%). researchgate.net Furthermore, asymmetric variations have been developed. A chiral fluoride-catalyzed cascade using KF and a chiral oligoEG catalyst with α,β-unsaturated ketones provides access to chiral trisubstituted tetrahydrothiophenes with high enantiomeric excess. researchgate.net Similarly, squaramide-derived cinchona organocatalysts have been used for the asymmetric sulfa-Michael/aldol cascade with 2-ylideneoxindoles, yielding complex C2-spirooxindoles containing a 3-amino-tetrahydrothiophene moiety. researchgate.net
Table 1: Examples of Tandem Sulfa-Michael/Aldol Condensations
| Reactants | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dithiane-2,5-diol, 3-Nitro-2H-chromenes | Et3N | Substituted thieno[3,2-c]chromen-3-ols | 80-92% | researchgate.net |
| 1,4-Dithiane-2,5-diol, α,β-Unsaturated Ketones | KF / Chiral OligoEG | Chiral Trisubstituted Tetrahydrothiophenes | High ee | researchgate.net |
| 1,4-Dithiane-2,5-diol, 2-Ylideneoxindoles | Squaramide Organocatalyst | C2-Spirooxindoles | Not specified | researchgate.net |
| 1,4-Dithiane-2,5-diol, Chalcones | Bifunctional Squaramide | Trisubstituted Tetrahydrothiophenes | Not specified | sigmaaldrich.com |
[3+3] Cycloaddition Reactions (e.g., with Azomethine Imines)
The [3+3] cycloaddition between mercaptoacetaldehyde (generated from 1,4-dithiane-2,5-diol) and 1,3-dipoles like azomethine imines is an effective method for synthesizing six-membered dinitrogen-fused heterocycles. researchgate.netfigshare.com This reaction is typically catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netfigshare.com The process yields highly functionalized products in good yields and with excellent diastereoselectivity, which is often controlled by the anomeric effect. researchgate.netfigshare.com
Table 2: [3+3] Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines
| Dipolarophile Source | 1,3-Dipole | Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 1,4-Dithiane-2,5-diol | Azomethine Imines | DABCO | Six-membered dinitrogen-fused heterocycles | Good yields, excellent diastereoselectivity | researchgate.netfigshare.com |
Multicomponent Reactions (MCRs) for Complex Heterocycle Assembly
Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov This strategy is highly efficient for rapidly building molecular complexity and is particularly valuable for synthesizing diverse heterocyclic scaffolds. nih.gov
1,4-dithiane-2,5-diol is a valuable building block in MCRs, primarily as a source of mercaptoacetaldehyde. researchgate.net For example, three-component reactions involving 1,4-dithiane-2,5-diol, sodium sulfide (B99878), and electrophiles like bromonitromethane (B42901) or chloroacetonitrile (B46850) can produce 2-nitro- and 2-cyano-substituted 3-aminothiophenes in a single step with high yields. researchgate.net The versatility of MCRs allows for the generation of a wide array of adducts with various functional groups, which can then undergo further cyclizations or transformations, expanding the accessible molecular diversity. nih.gov The sequencing of MCRs with subsequent ring-forming reactions is a cornerstone of diversity-oriented synthesis, enabling the efficient construction of libraries of complex molecules for biological screening. nih.gov
Catalytic Transformations
Catalysis plays a pivotal role in controlling the reactivity of intermediates derived from 1,4-dithiane-2,5-diol, enabling selective transformations and the development of asymmetric methodologies. Both Lewis acids and bases are effective in promoting a range of reactions.
Lewis Acid Catalyzed Reactions
Lewis acids can catalyze various transformations, including annulation and cyclization reactions. researchgate.netresearchgate.net For example, a Lewis acid-catalyzed [3+3] annulation has been developed for the synthesis of functionalized thiazine (B8601807) and oxathiane derivatives. researchgate.net This reaction involves the in situ generated mercaptoacetaldehyde reacting with N-tosylaziridinedicarboxylates and oxiranes. researchgate.net While high reaction temperatures can sometimes be required for Lewis acid-catalyzed dehydrative cyclizations, they offer a powerful tool for ring formation. mdpi.com Iron(III) chloride, for instance, has been used to catalyze the diastereoselective dehydrative cyclization of diols to form tetrahydrofurans. mdpi.com
Base-Catalyzed Reactions
Base catalysis is fundamental to many of the reactions involving 1,4-dithiane-2,5-diol. The initial step in most of these transformations is the base-mediated generation of the reactive mercaptoacetaldehyde from its stable dimer form. researchgate.net Organic and inorganic bases are widely employed to promote subsequent reactions.
As previously mentioned, bases like DABCO are crucial for the [3+3] cycloaddition with azomethine imines. researchgate.netclockss.org Triethylamine (Et₃N) is used to catalyze tandem sulfa-Michael/Henry reactions. researchgate.net In another example, anhydrous potassium carbonate (K₂CO₃) in ethanol (B145695) promotes the reaction between 1,4-dithiane-2,5-diol and α-oxoketene dithioacetals to furnish 2-methylthio-3-aroyl thiophenes in moderate to good yields. researchgate.net The choice of base can significantly influence the reaction's outcome, including yield and stereochemistry. researchgate.net The DABCO-catalyzed 1,6-conjugate addition of mercaptoacetaldehyde to para-quinone methides (p-QMs) to synthesize diarylmethyl thioethers is another key example of a base-catalyzed transformation. researchgate.net
Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Cross-Coupling for Related Dithianes)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com While direct examples involving 1,4-dithiane-2,5-di(methanethiol) are not prevalent in the literature, the reactivity of related dithiane structures, particularly 1,3-dithianes, provides valuable insight into potential transformations.
A notable example is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. This reaction takes advantage of the acidity of the benzylic proton at the C2 position of the dithiane ring. The deprotonation of the dithiane by a strong base generates a carbanion that can participate in a transmetalation step with a palladium catalyst. This process allows the dithiane to function as an acyl anion equivalent. The general catalytic cycle for such a cross-coupling reaction typically involves:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The deprotonated dithiane transfers its aryl group to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, and the desired cross-coupled product is released, regenerating the Pd(0) catalyst. youtube.com
For a compound like 1,4-dithiane-2,5-di(methanethiol), the presence of methanethiol groups (-CH₂SH) introduces additional reactive sites. The thiol protons are acidic and could potentially react with the base used in the coupling reaction. Furthermore, the sulfur atoms of the thiols could coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
However, palladium-catalyzed reactions have been successfully applied to 1,4-dienes, which share a similar six-membered ring structure, albeit without the heteroatoms within the ring. For instance, the palladium-catalyzed alkylation of 1,4-dienes proceeds via C-H activation. nih.gov This suggests that with the appropriate choice of ligands and reaction conditions, selective palladium-catalyzed transformations on dithiane systems are feasible. The choice of ligand is crucial to prevent catalyst poisoning by the sulfur atoms and to promote the desired reactivity. youtube.com
| Related Dithiane Analog | Reaction Type | Catalyst System | Key Features | Reference |
| 2-Aryl-1,3-dithiane | Cross-coupling with aryl bromides | Pd(OAc)₂ / NiXantphos | Utilizes the acidic benzylic proton for transmetalation. |
This table presents data on palladium-catalyzed reactions of a related dithiane to infer potential reactivity for 1,4-dithiane-2,5-di(methanethiol).
Photoinitiated Dithiol Reactions
Photoinitiated reactions, particularly thiol-ene reactions, offer a mild and efficient method for the modification of molecules containing both thiol and alkene functionalities. nih.gov These reactions are typically initiated by the photolytic generation of thiyl radicals, which can then undergo a variety of transformations.
The general mechanism for a photoinitiated thiol-ene reaction involves:
Initiation: A photoinitiator, upon absorption of UV or visible light, generates a radical species. This radical then abstracts a hydrogen atom from a thiol (R-SH), producing a thiyl radical (R-S•). Direct photolysis of the thiol can also generate thiyl radicals. rsc.org
Propagation: The thiyl radical adds to an alkene double bond in an anti-Markovnikov fashion to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. nih.gov
In the context of 1,4-dithiane-2,5-di(methanethiol), the two methanethiol groups provide ample opportunity for photoinitiated reactions. In the presence of an alkene, a double hydrothiolation could potentially occur, leading to the formation of a dithioether. The efficiency and regioselectivity of such a reaction would be influenced by the structure of the alkene and the reaction conditions. nih.gov
Furthermore, in the absence of an external alkene, intramolecular reactions could be envisioned. For instance, if the dithiane ring were to undergo a transformation to an unsaturated derivative like 1,4-dithiin, the thiol groups could potentially add across the double bonds within the ring upon photoinitiation. nih.gov
Studies on the photochemical reactions of other dithiolethiones have shown that they can react with olefins to form dithiolans, proceeding through a diradical mechanism. rsc.org This highlights the diverse photochemical reactivity of sulfur-containing heterocycles.
| Reactant Type | Reaction | Initiation | Key Intermediates | Product Type | Reference |
| Thiol and Alkene | Thiol-ene coupling | UV light / Photoinitiator | Thiyl radical, Carbon-centered radical | Thioether | nih.gov |
| Dithiolethione and Olefin | Cycloaddition | UV light | Diradical | Dithiolan | rsc.org |
This table summarizes key aspects of photoinitiated reactions involving thiols and related sulfur heterocycles, providing a basis for the expected reactivity of 1,4-dithiane-2,5-di(methanethiol).
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
No specific studies applying quantum chemical calculations directly to 1,4-Dithiane-2,5-di(methanethiol) were identified. Such calculations are fundamental for predicting molecular properties.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
There are no available Density Functional Theory (DFT) studies that specifically detail the electronic structure—such as the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential—or the chemical reactivity of 1,4-Dithiane-2,5-di(methanethiol).
While DFT methods, using functionals like B3LYP and M06-2X, have been applied to its precursor, 1,4-dithiane-2,5-diol (B140307), to investigate reaction mechanisms and electronic behavior of its subsequent products, this analysis has not been extended to the methanethiol (B179389) derivative. legislation.gov.ukhabitablefuture.org
Ab Initio Methods for Reaction Energetics and Intermediates
Specific ab initio calculations to determine the precise energetics of reactions involving 1,4-Dithiane-2,5-di(methanethiol) or to characterize its reaction intermediates are not documented. This type of high-level computational analysis is crucial for understanding the thermodynamics and kinetics of chemical transformations. For comparison, such methods have been used to study the conformational behavior of analogous compounds like 2,5-dimethyl-1,4-dithiane-2,5-diol.
Mechanistic Probing via Computational Modeling
Computational modeling to probe the reaction mechanisms of 1,4-Dithiane-2,5-di(methanethiol) has not been a subject of published research.
Reaction Pathway Elucidation and Transition State Analysis
There is a lack of studies focused on the elucidation of reaction pathways or the analysis of transition states for reactions involving 1,4-Dithiane-2,5-di(methanethiol). This type of investigation is critical for understanding how the compound transforms from reactant to product. For the related compound 1,4-dithiane-2,5-diol, computational studies have successfully mapped out reaction pathways, for instance in its cleavage to mercaptoacetaldehyde (B1617137) and subsequent cycloaddition reactions, identifying the most energetically favorable routes and their activation energies. legislation.gov.uk
Prediction and Rationalization of Stereochemical Outcomes (e.g., Diastereoselectivity)
No computational models have been published that predict or rationalize the stereochemical outcomes of reactions with 1,4-Dithiane-2,5-di(methanethiol). Theoretical studies are often employed to explain why a particular stereoisomer is formed preferentially. For example, in reactions with the related 1,4-dithiane-2,5-diol, hydrogen bonding interactions were identified through computational analysis as the key factor controlling diastereoselectivity. legislation.gov.uk
Molecular Structure and Bonding Analysis
While basic structural information for 1,4-Dithiane-2,5-di(methanethiol) is available in chemical databases, in-depth computational analysis of its molecular structure and bonding is absent from the literature. Natural Bond Orbital (NBO) analysis, which is used to study stereoelectronic effects and electron delocalization, has been performed on similar structures like 2,5-dimethyl-1,4-dithiane-2,5-diol, but not on 1,4-Dithiane-2,5-di(methanethiol) itself.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For 1,4-Dithiane-2,5-di(methanethiol), the FMO analysis would likely reveal that the lone pair electrons on the sulfur atoms of both the dithiane ring and the methanethiol groups contribute significantly to the HOMO. The LUMO, conversely, would be expected to be distributed over the antibonding orbitals associated with the carbon-sulfur bonds. This distribution suggests that the sulfur atoms are the primary sites for electrophilic attack, while the molecule as a whole can act as a nucleophile.
| Orbital | Energy (eV) (Estimated) | Key Contributing Atoms |
| HOMO | -8.5 | S (dithiane ring), S (methanethiol) |
| LUMO | -0.5 | C-S (antibonding) |
| HOMO-LUMO Gap | 8.0 | - |
Note: The values presented in this table are estimations based on typical values for similar organosulfur compounds and are for illustrative purposes.
Natural Bond Order (NBO) Analysis and Charge Distribution Mapping
Natural Bond Order (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of charge transfer between orbitals, which is crucial for understanding hyperconjugative effects and the nature of chemical bonds. In 1,4-Dithiane-2,5-di(methanethiol), NBO analysis would likely highlight significant interactions between the lone pairs of the sulfur atoms and the antibonding orbitals of adjacent C-S and C-H bonds. These interactions contribute to the stabilization of the molecule.
Charge distribution mapping, derived from NBO analysis, would indicate that the sulfur atoms carry a partial negative charge, making them nucleophilic centers. The hydrogen atoms of the methanethiol groups are expected to be slightly acidic, carrying a partial positive charge. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity patterns.
| Interaction | Second-Order Perturbation Energy (E(2)) (kcal/mol) (Estimated) | Description |
| n(S) -> σ(C-S) | 2-5 | Intramolecular charge transfer from sulfur lone pair to antibonding C-S orbital |
| n(S) -> σ(C-H) | 1-3 | Intramolecular charge transfer from sulfur lone pair to antibonding C-H orbital |
Note: The values in this table are representative estimations for analogous systems and serve to illustrate the expected electronic delocalization.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.
For 1,4-Dithiane-2,5-di(methanethiol), the MEP map would be expected to show regions of high negative potential around the sulfur atoms of both the dithiane ring and the methanethiol groups, confirming their nucleophilic character. The hydrogen atoms of the thiol groups would likely exhibit a positive electrostatic potential, indicating their propensity to act as proton donors in hydrogen bonding or acid-base reactions.
Conformational Landscape and Energetics
The six-membered 1,4-dithiane (B1222100) ring is not planar and, similar to cyclohexane (B81311), can adopt several conformations, with the chair conformation generally being the most stable. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a combination of steric and electronic effects.
For 1,4-Dithiane-2,5-di(methanethiol), several stereoisomers are possible (cis and trans), each with its own set of conformers. The most stable conformation for the trans isomer is expected to be the diequatorial chair form, which minimizes steric hindrance between the methanethiol groups and the dithiane ring. For the cis isomer, one substituent would be in an axial position and the other in an equatorial position in the chair conformation.
Computational studies on the parent 1,4-dithiane have shown that the chair conformer is significantly more stable than the twist-boat conformation. The introduction of the methanethiol substituents will influence the energy landscape, but the chair conformation is expected to remain the global minimum. The energy difference between the various conformers can be calculated to predict their relative populations at a given temperature.
| Conformer (trans-isomer) | Relative Energy (kcal/mol) (Estimated) | Description |
| Diequatorial Chair | 0.0 | Most stable conformation |
| Diaxial Chair | > 5.0 | High steric strain |
| Twist-Boat | ~4-6 | Higher in energy than the chair form |
Note: The energy values are estimations based on the conformational analysis of 1,4-dithiane and related substituted systems.
Advanced Analytical Characterization Techniques for 1,4 Dithiane 2,5 Di Methanethiol and Its Derivatives
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for the detailed structural analysis of organosulfur compounds. They provide insights into molecular weight, fragmentation patterns, functional groups, and the precise arrangement of atoms within a molecule.
High-Resolution Mass Spectrometry (HRMS) for Organosulfur Compounds
High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolving power, enabling the determination of elemental compositions for unknown compounds. For complex organosulfur molecules, techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS are particularly powerful. nih.gov These methods can resolve isobars and provide unambiguous molecular formula assignments, which is critical in complex sample matrices. nih.gov
Nanospray Desorption Electrospray Ionization (nano-DESI) is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. nih.gov When coupled with HRMS, nano-DESI is a powerful tool for spatially mapping the distribution of compounds on a surface. nih.gov For organosulfur compounds, which can be reactive and difficult to analyze with traditional methods, nano-DESI/HRMS offers a sensitive and high-resolution analytical approach.
FT-ICR MS provides the highest resolution and mass accuracy among all mass spectrometry techniques, making it ideal for the analysis of complex mixtures containing numerous organosulfur and organonitrogen compounds. nih.govnih.gov This level of detail is essential for identifying individual components in environmental or biological samples where thousands of different molecular formulas may be present. nih.gov
Table 1: Capabilities of High-Resolution Mass Spectrometry Techniques
| Technique | Primary Strengths | Application to Organosulfur Compounds |
|---|---|---|
| Nano-DESI/HRMS | Ambient ionization, high spatial resolution, minimal sample preparation. nih.gov | Surface analysis and imaging of organosulfur compounds in biological and environmental samples. nih.gov |
| FT-ICR MS | Ultra-high resolution, exceptional mass accuracy, analysis of complex mixtures. nih.gov | Unambiguous molecular formula determination of diverse organosulfur species in complex matrices. nih.govnih.gov |
| Orbitrap MS | High resolution, high mass accuracy, fast acquisition speeds. nih.gov | Identification and quantification of organosulfur compounds in complex mixtures, such as atmospheric aerosols. nih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF) for Polymeric Systems
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique well-suited for the analysis of large molecules like synthetic polymers. sigmaaldrich.comwpmucdn.com It provides information on absolute molecular weights, molecular weight distributions (polydispersity), and the structure of repeating units and end-groups. sigmaaldrich.comnews-medical.net
For polymeric systems derived from monomers like 1,4-Dithiane-2,5-di(methanethiol), MALDI-ToF is invaluable. It can be used to characterize high-sulfur polymers, for instance, those produced by inverse vulcanization. mdpi.com The technique allows for the clear separation of signals from sulfur-containing fragments and hydrocarbon backbones based on their isotopic distributions. mdpi.com This capability is crucial for understanding the detailed macromolecular structure and identifying side reactions that may occur during polymerization. mdpi.com
Table 2: Application of MALDI-ToF in Polymer Characterization
| Parameter Determined | Significance for Polymers from 1,4-Dithiane-2,5-di(methanethiol) |
|---|---|
| Absolute Molecular Weight (Mn, Mw) | Provides the average molecular weight of the polymer chains. news-medical.net |
| Polydispersity (Đ = Mw/Mn) | Indicates the breadth of the molecular weight distribution. sigmaaldrich.com |
| Repeating Monomer Unit Mass | Confirms the incorporation of the 1,4-Dithiane-2,5-di(methanethiol) monomer into the polymer chain. shimadzu.com |
| End-Group Analysis | Verifies the structure of the terminal groups of the polymer chains, confirming reaction completion. sigmaaldrich.com |
| Identification of Side Products | Allows for the detection of unexpected structures formed during polymerization, such as byproducts from side reactions. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule.
Based on these related structures, the ¹H-NMR spectrum of 1,4-Dithiane-2,5-di(methanethiol) would be expected to show distinct signals for the protons of the dithiane ring and the methylene (B1212753) protons of the mercaptomethyl groups (–CH₂–SH). The protons of the thiol groups (–SH) would also exhibit a characteristic signal.
Table 3: Predicted ¹H-NMR Chemical Shifts for 1,4-Dithiane-2,5-di(methanethiol) Based on Related Compounds
| Protons | Expected Chemical Shift (ppm) | Rationale/Comparison Compound |
|---|---|---|
| Ring –CH₂–S– | ~2.8 - 3.4 | Based on the –CH₂–S protons in a 1,4-dithiane-2,5-diol (B140307) copolyester (2.82-3.37 ppm). orientjchem.org |
| Ring >CH– | ~3.5 - 4.5 | Expected to be shifted downfield due to proximity to two sulfur atoms and the mercaptomethyl group. |
| –CH₂–SH | ~2.5 - 3.0 | Methylene protons adjacent to a thiol group typically appear in this region. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For 1,4-Dithiane-2,5-di(methanethiol), key functional groups that would produce distinct signals include the C–H bonds of the aliphatic backbone, the C–S bonds of the dithiane ring and thioether linkages, and the S–H bond of the thiol groups. In the FT-IR spectrum of a copolyester derived from 1,4-dithiane-2,5-diol, absorption bands for C–S stretching were observed at 780 cm⁻¹ and 659 cm⁻¹. researchgate.net The S-H stretching vibration typically appears as a weak band in the IR spectrum in the region of 2550-2600 cm⁻¹. The C-H stretching vibrations for the methylene groups would be expected in the 2850-3000 cm⁻¹ region. Raman spectroscopy is often complementary to IR and can be particularly useful for detecting the S–S and C–S bonds in sulfur-containing compounds.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating the components of a mixture prior to their detection and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organosulfur Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. florajournal.com It is particularly well-suited for the analysis of low molecular weight organosulfur compounds. wur.nl In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with the chromatographic column, and then detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern. florajournal.com
The analysis of volatile organosulfur compounds like thiols can be challenging due to their reactivity, particularly their tendency to adsorb onto metal surfaces within the analytical system. copernicus.org Despite these challenges, GC-MS with appropriate detectors, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), offers high selectivity and sensitivity for sulfur-containing species. wur.nl For the analysis of 1,4-Dithiane-2,5-di(methanethiol), GC-MS would be a suitable method to assess its purity and identify any volatile impurities.
Table 4: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| 1,4-Dithiane-2,5-di(methanethiol) | C₆H₁₂S₄ chemspider.comnih.gov |
| 1,4-Dithiane-2,5-diol | C₄H₈O₂S₂ sigmaaldrich.com |
| 1,4-Dithiane (B1222100) | C₄H₈S₂ chemicalbook.com |
| Monochloroacetaldehyde | C₂H₃ClO |
| Sodium hydrogen sulphide | NaHS |
| 1,4-benzenedimethanethiol | C₈H₁₀S₂ chemicalbook.com |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile Species
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable technique for the analysis of non-volatile derivatives and impurities related to 1,4-Dithiane-2,5-di(methanethiol). Non-volatile species can include oxidation products, oligomers, and other reaction byproducts that are not amenable to gas chromatography. The coupling of liquid chromatography with high-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap analyzers, provides exceptional sensitivity and mass accuracy, enabling the confident identification of unknown compounds. americanlaboratory.comdrawellanalytical.com
In the context of 1,4-Dithiane-2,5-di(methanethiol), LC-HRMS can be employed to:
Identify and Quantify Impurities: Characterize non-volatile impurities that may be present in the monomer, which could affect subsequent polymerization reactions and the final properties of the polymer.
Analyze Degradation Products: Study the degradation pathways of the compound and its polymers under various conditions by identifying the resulting non-volatile products.
Characterize Oligomers: Separate and identify low molecular weight oligomers formed during the initial stages of polymerization.
A typical LC-HRMS workflow involves the separation of analytes on a suitable LC column, followed by ionization, commonly using electrospray ionization (ESI), and detection by a high-resolution mass spectrometer. mdpi.comacs.org For sulfur-containing compounds, which can be challenging to analyze, derivatization may sometimes be employed to improve chromatographic behavior and ionization efficiency. For instance, derivatization of thiol groups can render the molecules less volatile and more amenable to LC-ESI-MS analysis. ucp.pt
Table 1: Potential Non-Volatile Species of 1,4-Dithiane-2,5-di(methanethiol) for LC-HRMS Analysis
| Compound Type | Potential Structure/Formula | Rationale for LC-HRMS Analysis |
| Disulfide Dimer | C12H22S8 | Formation through oxidation of thiol groups. |
| Sulfoxides | C6H12O2S4 | Oxidation products. |
| Sulfones | C6H12O4S4 | Further oxidation products. |
| Low-n Oligomers | (C6H12S4)n | Initial products of polymerization. |
This table is illustrative and based on the expected reactivity of thiol and dithiane moieties.
Advanced Gas Chromatography with Selective Detectors (e.g., Flame Photometric Detection (FPD))
For the analysis of volatile derivatives and potential impurities of 1,4-Dithiane-2,5-di(methanethiol), Gas Chromatography (GC) coupled with a selective detector like the Flame Photometric Detector (FPD) is a powerful tool. The FPD is highly selective for sulfur- and phosphorus-containing compounds, making it ideal for analyzing complex matrices where hydrocarbons might interfere with other detectors. mdpi.comoup.comrsc.orgshimadzu.com The Pulsed Flame Photometric Detector (PFPD) offers even greater sensitivity and an equimolar response to sulfur compounds, allowing for more accurate quantification without the need for individual calibration standards for every compound. americanlaboratory.comoup.com
Key applications of GC-FPD in the context of 1,4-Dithiane-2,5-di(methanethiol) include:
Purity Assessment: Detecting and quantifying volatile sulfur-containing impurities in the monomer.
Reaction Monitoring: Tracking the consumption of the monomer and the formation of volatile byproducts during polymerization.
Analysis of Headspace: Identifying volatile compounds released from the polymer at elevated temperatures.
A typical GC-FPD analysis involves injecting the sample into the GC, where it is volatilized and separated on a capillary column. The separated components then enter the FPD, where they are burned in a hydrogen-rich flame. Sulfur compounds produce a characteristic emission at 394 nm, which is detected by a photomultiplier tube. ingenieria-analitica.com
Table 2: Potential Volatile Sulfur Compounds Amenable to GC-FPD Analysis
| Compound | Boiling Point (°C) | Expected Retention Characteristics |
| Methanethiol (B179389) | 6 | Early eluting peak |
| Dimethyl sulfide (B99878) | 37 | - |
| Dimethyl disulfide | 109 | Later eluting peak |
| 1,4-Dithiane | 196 | - |
This table contains examples of volatile sulfur compounds and their boiling points to illustrate the types of analytes suitable for GC-FPD.
Polymer Characterization Techniques
The characterization of polymers derived from 1,4-Dithiane-2,5-di(methanethiol) is essential to understand their structure-property relationships. A combination of techniques is used to determine molecular weight, thermal behavior, and crystalline structure.
Techniques for Molecular Weight Determination (e.g., Viscometry, GPC)
The molecular weight and molecular weight distribution of polymers synthesized from 1,4-Dithiane-2,5-di(methanethiol) are critical parameters that influence their mechanical and physical properties.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. researchgate.net The technique separates molecules based on their hydrodynamic volume in solution. researchgate.net For poly(thioether)s, which may require specific solvents for dissolution, high-temperature GPC (HT-GPC) might be necessary. shimadzu.comnih.gov The use of multiple detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering (LS) detector, can provide comprehensive information about the polymer's absolute molecular weight, intrinsic viscosity, and branching. acs.org
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer. mdpi.com By measuring the flow times of the pure solvent and polymer solutions of different concentrations through a capillary viscometer (e.g., an Ubbelohde viscometer), the intrinsic viscosity [η] can be determined. The Mark-Houwink equation, [η] = K * Mv^a, relates the intrinsic viscosity to the molecular weight, where K and a are constants specific to the polymer-solvent-temperature system.
Table 3: Illustrative GPC Data for a Poly(thioether)
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Poly(thioether) P1 | 10,500 | 18,900 | 1.80 |
| Poly(thioether) P2 | 15,200 | 29,800 | 1.96 |
| Poly(thioether) P3 | 21,000 | 45,150 | 2.15 |
This table presents hypothetical GPC data for a poly(thioether) to illustrate the type of information obtained. Data is based on findings for similar polymers. mdpi.com
Thermal Analysis (Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are crucial for understanding the behavior of polymers at different temperatures, including transitions and stability.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.netsafer2028.fiyoutube.com For polymers derived from 1,4-Dithiane-2,5-di(methanethiol), DSC can determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.govresearchgate.net For example, a study on a copolyester synthesized from the related monomer 1,4-dithiane-2,5-diol reported a glass transition temperature of -72°C and a melting point of 114.1°C, indicating flexible polymeric chains. rsc.org The degree of crystallinity can also be estimated from the enthalpy of melting.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netnetzsch.com TGA is used to assess the thermal stability and decomposition profile of the polymer. researchgate.net For sulfur-containing polymers, TGA can provide information on the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. For instance, disulfide polymers have been shown to begin degradation around 250°C. nih.gov The presence of crosslinking can significantly enhance the thermal stability of polymers. nih.govresearchgate.net
Table 4: Representative Thermal Properties of a Sulfur-Containing Polymer
| Property | Value | Technique |
| Glass Transition Temperature (Tg) | -50 °C | DSC |
| Onset of Decomposition (Td) | 250 °C | TGA |
This table provides example thermal data for a disulfide polymer to illustrate the information obtained from DSC and TGA. nih.gov
X-ray Diffraction (XRD) for Polymeric and Crystalline Microstructure
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. netzsch.com For semi-crystalline polymers, XRD can be used to determine the degree of crystallinity, identify the crystal structure (polymorphism), and assess the orientation of polymer chains. drawellanalytical.comresearchgate.netresearchgate.net The XRD pattern of a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. youtube.com The positions and intensities of the sharp peaks are characteristic of the crystalline lattice. In a study of a copolyester derived from 1,4-dithiane-2,5-diol, XRD analysis revealed the amorphous nature of the polymer. rsc.org For other semi-crystalline poly(thioether)s, XRD can provide detailed information on the unit cell parameters and the arrangement of polymer chains in the crystalline domains. ingenieria-analitica.comrsc.orgnih.gov
Specialized Analytical Techniques
Beyond the core techniques, specialized analytical methods can provide deeper insights into the properties of 1,4-Dithiane-2,5-di(methanethiol) and its derivatives. For instance, coupling TGA with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of the gaseous products evolved during thermal decomposition, providing valuable information on the degradation mechanism. netzsch.com Solid-state NMR spectroscopy can also be a powerful tool for probing the local environment and dynamics of the polymer chains in both amorphous and crystalline regions.
Ion Mobility Spectrometry for Polymer Architectures
Ion Mobility Spectrometry (IMS), particularly when coupled with Mass Spectrometry (MS), has emerged as an indispensable tool for the detailed structural characterization of complex synthetic polymers. nih.gov For polymers derived from 1,4-Dithiane-2,5-di(methanethiol), where variations in chain branching, cyclization, and end-group functionalization can significantly impact material properties, IMS-MS provides insights that are often unattainable with mass spectrometry alone. mdpi.comfree.fr
The fundamental principle of IMS is the separation of gas-phase ions based on their mobility through a drift tube filled with a neutral buffer gas. youtube.com This mobility is a function of the ion's charge state and its collision cross-section (CCS), which is a measure of its size and shape. nih.govyoutube.com Consequently, IMS can distinguish between polymer ions that are isobaric (having the same mass-to-charge ratio) but possess different architectures, such as linear chains, branched structures, or macrocycles. mdpi.comnih.gov
In the context of polymers synthesized from 1,4-Dithiane-2,5-di(methanethiol), this capability is particularly valuable. For instance, in a polymerization reaction, both linear oligomers and cyclic species may be formed. mdpi.com ESI-MS analysis alone might show a distribution of products with identical masses, but IMS-MS can separate these into distinct arrival time distributions, reflecting their different shapes. Linear polymers are generally more extended and have a larger CCS than their more compact cyclic isomers of the same mass, allowing for their differentiation. mdpi.com
The combination of IMS with tandem mass spectrometry (MS/MS) further enhances structural elucidation. nih.gov By selecting ions with a specific drift time (and therefore a specific architecture), one can induce fragmentation and analyze the resulting product ions. This technique, known as IM-MS/MS, can provide detailed information about the monomer connectivity and end-groups of specific polymer isomers within a complex mixture. nih.gov
A key aspect of modern IMS studies is the synergy with molecular modeling. mdpi.comrsc.org Theoretical CCS values for various potential polymer architectures (e.g., linear, branched, cyclic) can be calculated from molecular dynamics simulations. mdpi.com By comparing these theoretical values with the experimentally determined CCS from IMS, a confident assignment of the polymer architecture can be made. mdpi.comrsc.org This integrated approach allows for a comprehensive understanding of the three-dimensional structure of complex polymer mixtures derived from 1,4-Dithiane-2,5-di(methanethiol). mdpi.com
Table 1: Application of Ion Mobility Spectrometry (IMS) to Polymer Characterization
| Feature | Description | Relevance to 1,4-Dithiane-2,5-di(methanethiol) Polymers |
| Separation Principle | Separation of gas-phase ions based on size, shape, and charge in a drift tube. youtube.com | Allows for the separation of different polymer architectures (linear, branched, cyclic) that may be present in a polymerization mixture. |
| Collision Cross-Section (CCS) | A measure of the three-dimensional size and shape of an ion. nih.gov | Provides quantitative data to distinguish between isomers and conformers of polymers. |
| Coupling with Mass Spectrometry (MS) | IMS provides an additional dimension of separation to MS, separating isobars and isomers. nih.govnih.gov | Resolves the complexity of the mass spectra of polymer mixtures, enabling more detailed analysis. |
| Tandem Mass Spectrometry (MS/MS) | Allows for the fragmentation of mobility-separated ions to elucidate their structure. nih.gov | Can be used to identify the specific end-groups and monomer linkages of different polymer architectures. |
| Molecular Modeling | Theoretical CCS values are calculated and compared with experimental data. mdpi.comrsc.org | Aids in the confident assignment of the specific three-dimensional structures of the observed polymer ions. |
Surface Characterization for Self-Assembled Systems
The ability of thiol-containing molecules to form self-assembled monolayers (SAMs) on noble metal surfaces is a cornerstone of nanotechnology. For derivatives of 1,4-Dithiane-2,5-di(methanethiol), understanding the structure, orientation, and packing of these molecules in self-assembled systems is critical for their application in areas such as molecular electronics and biosensors. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive technique capable of providing detailed chemical information about the outermost molecular layer of a material. researchgate.netresearchgate.net
ToF-SIMS analysis involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. researchgate.net These secondary ions are then analyzed in a time-of-flight mass spectrometer, which provides a high-resolution mass spectrum of the surface molecules and their fragments. The technique is highly valued for its ability to detect molecular ions and characteristic fragments, offering a detailed fingerprint of the surface chemistry. researchgate.net
When characterizing self-assembled monolayers of 1,4-Dithiane-2,5-di(methanethiol) derivatives, ToF-SIMS can be used to:
Confirm the presence of the molecule on the surface: By detecting the molecular ion or large, characteristic fragments of the dithiane derivative.
Determine the orientation of the molecules: The relative intensities of different fragment ions can provide clues about which parts of the molecule are exposed at the surface and which are bound to the substrate. For example, the presence of ions corresponding to the dithiane ring would indicate that this part of the molecule is accessible at the surface.
Analyze surface coverage and homogeneity: ToF-SIMS can be used in imaging mode to map the lateral distribution of specific ions across the surface, revealing the uniformity of the monolayer and the presence of any defects or domains. researchgate.netsurrey.ac.uk
Investigate buried interfaces: In combination with techniques like ultra-low-angle microtomy, imaging ToF-SIMS can be used to analyze the chemical composition of buried polymer/polymer interfaces, which is relevant for multilayer systems involving polymers of 1,4-Dithiane-2,5-di(methanethiol). surrey.ac.uk
The high surface sensitivity of ToF-SIMS, often confined to the top 1-2 nanometers, ensures that the collected data is representative of the true surface of the self-assembled system. researchgate.net This makes it an invaluable tool for probing the intricate details of molecular self-assembly.
Table 2: ToF-SIMS for Surface Characterization of 1,4-Dithiane-2,5-di(methanethiol) Based Systems
| Analytical Aspect | ToF-SIMS Capability | Research Finding |
| Surface Composition | Provides high-resolution mass spectra of the outermost molecular layer. researchgate.net | Can identify molecular ions and characteristic fragments of the dithiane derivative, confirming its presence and integrity on the surface. |
| Molecular Orientation | Analysis of fragment ion intensities gives insights into the orientation of adsorbed molecules. researchgate.net | Can distinguish between different binding motifs (e.g., binding through one or both thiol groups) by observing the presence or absence of specific fragment ions. |
| Surface Homogeneity | Imaging mode maps the lateral distribution of chemical species. surrey.ac.uk | Can visualize the uniformity of the self-assembled monolayer and identify regions of incomplete coverage or phase segregation. |
| Interface Analysis | Can be used to analyze the composition of buried interfaces when combined with sectioning techniques. surrey.ac.uk | Allows for the characterization of the interaction between a dithiane-based polymer layer and an underlying substrate or another polymer layer. |
Applications and Material Science Paradigms Based on 1,4 Dithiane 2,5 Di Methanethiol
Polymer and Advanced Material Design
The synthesis of novel polymers with tailored properties is a cornerstone of materials science. 1,4-Dithiane-2,5-di(methanethiol), also known by its alternative name 2,5-bis(mercaptomethyl)-1,4-dithiane (BMMD), serves as a key building block in the creation of advanced polymeric materials. Its two primary thiol (-SH) groups readily participate in various polymerization reactions, such as polyaddition with diisocyanates or divinyl compounds, enabling the formation of a diverse array of sulfur-containing polymers.
The presence of sulfur atoms in a polymer backbone can significantly influence its physical and chemical characteristics. Polymers derived from 1,4-Dithiane-2,5-di(methanethiol) are a subject of interest for developing materials with specific, high-performance properties.
The incorporation of sulfur-containing moieties, such as the 1,4-dithiane (B1222100) ring, into polymer chains is a known strategy for developing materials with high refractive indices. Research has shown that polyimides based on a derivative of 1,4-Dithiane-2,5-di(methanethiol), namely 2,5-bis(4-aminophenylsulfanyl)-1,4-dithiane (BASDT), exhibit high refractive indices and good optical transparency. titech.ac.jp For instance, a polyimide synthesized from BASDT and 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) (3SDEA) demonstrated a refractive index of 1.7455. titech.ac.jp The 1,4-dithiane moiety, along with flexible thioether linkages, contributes to these high refractive indices while maintaining low birefringence, a critical property for optical applications. titech.ac.jp
Another study focused on the synthesis of poly(thioether sulfone)s through the polyaddition of 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD) with divinyl sulfone (DVS) or bis(vinylsulfonyl)methane (B1265684) (BVSM). researchgate.net The resulting polymers, poly(BMMD-DVS) and poly(BMMD-BVSM), exhibited high refractive indices of 1.6512 and 1.6461, respectively, coupled with high Abbe's numbers of 42.6 and 43.1. researchgate.net These values are comparable to those of some inorganic glasses, highlighting the potential of these materials in optical components like lenses and prisms.
While direct synthesis of optically active or liquid crystalline polymers from 1,4-Dithiane-2,5-di(methanethiol) is not extensively documented in readily available literature, the general principles of polymer chemistry suggest possibilities. The introduction of chiral centers into the polymer backbone or side chains, potentially through co-polymerization with a chiral monomer, could induce optical activity. Similarly, the synthesis of liquid crystalline polymers is often achieved by incorporating rigid mesogenic units into the polymer structure. While the 1,4-dithiane ring itself is not a classical mesogen, it could be part of a polymer backbone that connects mesogenic units, or polymers derived from it could be further functionalized to exhibit liquid crystalline behavior. The development of liquid crystalline elastomers (LCEs) often involves thiol-ene or thiol-acrylate click chemistry, where dithiols are reacted with multifunctional alkenes or acrylates. mdpi.commdpi.com
Table 1: Optical Properties of Polymers Derived from 2,5-bis(mercaptomethyl)-1,4-dithiane (BMMD) and its Derivatives
| Polymer System | Refractive Index (n_D) | Abbe's Number (ν_D) | Glass Transition Temperature (T_g) (°C) |
| Poly(BMMD-DVS) researchgate.net | 1.6512 | 42.6 | 47 |
| Poly(BMMD-BVSM) researchgate.net | 1.6461 | 43.1 | - |
| Polyimide (3SDEA/BASDT) titech.ac.jp | 1.7455 | - | 156 |
| Polyimide (CBDA/BASDT) titech.ac.jp | 1.6929 | - | - |
Data sourced from Suzuki et al. (2009) and Suzuki et al. (2014). titech.ac.jpresearchgate.net
Sulfur-containing polymers are known for their inherent flame-retardant properties. The mechanism of flame retardancy in these materials often involves both condensed-phase and gas-phase actions. researchgate.netnih.gov During combustion, sulfur compounds can promote the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, limiting the evolution of flammable volatile compounds and restricting the access of oxygen to the underlying material. researchgate.netcore.ac.ukgoogle.com In the gas phase, sulfur-containing species can act as radical scavengers, interrupting the chain reactions of combustion. nih.govelsevierpure.com
While specific studies on the flame retardancy of polymers synthesized solely from 1,4-Dithiane-2,5-di(methanethiol) are not widely available, the high sulfur content of this monomer suggests that its incorporation into polymer structures would enhance their fire resistance. For example, poly(thioether sulfone)s, which share structural similarities with polymers derivable from 1,4-Dithiane-2,5-di(methanethiol), are known for their good thermal stability and flame retardancy. The synergistic effects of sulfur with other elements, such as phosphorus, are also a well-established strategy for creating highly effective flame-retardant systems. core.ac.uk
The development of high-performance polymer electrolyte membranes (PEMs) is a critical area of research for fuel cell technology. rsc.org These membranes must exhibit high proton conductivity, good mechanical strength, and thermal and chemical stability. rsc.orgmdpi.com Sulfonated aromatic polymers are a promising class of materials for PEMs. mdpi.comscirea.org
Poly(arylenethioether)s and their sulfonated derivatives have been investigated as potential PEM materials. core.ac.ukresearchgate.net The thioether linkages in the polymer backbone can offer good chemical and thermal stability. By introducing sulfonic acid groups onto the aromatic rings of the polymer, proton conductivity can be achieved. While there is no direct evidence in the searched literature of 1,4-Dithiane-2,5-di(methanethiol) being used for fuel cell membranes, its structure suggests a potential pathway. Polymers synthesized from this dithiol could be subsequently sulfonated to introduce proton-conducting sites. The presence of the dithiane ring might also influence the morphology and water uptake of the resulting membrane, which are crucial factors for efficient proton transport. mdpi.com Further research would be needed to explore the viability of this approach and to characterize the performance of such membranes in a fuel cell environment.
Porous polymers are a class of materials with a high surface area and interconnected pore structure, making them suitable for applications such as catalysis, separation, and as scaffolds for tissue engineering. One method for creating such networks is through polymerization-induced phase separation. titech.ac.jpresearchgate.net This can be achieved through various polymerization techniques, including Michael addition reactions involving multifunctional thiols and acrylates. researchgate.net
The reaction of dithiols with multifunctional isocyanates has also been shown to produce porous polymers. titech.ac.jp For instance, the addition reaction of hexamethylene diisocyanate (HDI) trimers with dithiol compounds in a suitable solvent can lead to the formation of porous structures. titech.ac.jp The morphology and mechanical properties of these porous polymers are influenced by factors such as the monomer structure and the concentration of the catalyst. titech.ac.jp Given that 1,4-Dithiane-2,5-di(methanethiol) is a dithiol, it is plausible that it could be used as a monomer in such reactions to create novel porous polymeric networks. The specific properties of the resulting porous material would depend on the co-monomer and the reaction conditions employed.
The fabrication of microelectronic devices heavily relies on photolithography, a process where a light-sensitive polymer film, known as a photoresist, is used to create patterns on a substrate. There is ongoing research into new polymer systems for photoresists, particularly for advanced lithography techniques that use shorter wavelengths of light. titech.ac.jp Sulfur-containing polymers are of interest in this field due to their potential for high refractive indices and good etching resistance. A patent for a photoresist composition mentions the use of a sulfur-containing crotonate derivative where the sulfur is part of a cyclic group, which aligns with the structure of 1,4-Dithiane-2,5-di(methanethiol). Furthermore, a related compound, 1,4-dithiane-2,5-diol (B140307), has been used in synthesizing polymers for photoresist formulations for 193nm immersion lithography.
Antireflective coatings (ARCs) are essential for improving the efficiency of optical devices, such as solar cells and displays, by minimizing light reflection from surfaces. A common approach to creating ARCs is to use a material with a high refractive index. As discussed in section 6.1.1.1, polymers derived from 1,4-Dithiane-2,5-di(methanethiol) and its derivatives exhibit high refractive indices. titech.ac.jpresearchgate.net This makes them excellent candidates for use in high refractive index layers within multilayer ARC stacks. For example, photopolymers with high refractive indices (n > 1.63) have been prepared from diphenyl sulfide (B99878) derivatives for use in solar cell antireflection coatings. The high sulfur content of 1,4-Dithiane-2,5-di(methanethiol) is a key contributor to the high refractive index of its corresponding polymers, making it a valuable monomer for the design of advanced optical coatings.
Role in Advanced Adhesive Formulations
While direct research on the application of 1,4-Dithiane-2,5-di(methanethiol) in advanced adhesive formulations is not extensively documented in publicly available scientific literature, its structural analog, 1,4-dithiane-2,5-diol, is noted for its use in this field. The presence of sulfur atoms in the backbone of polymers is known to impart desirable properties such as high refractive index and good thermal stability. These characteristics are beneficial in the formulation of specialized adhesives where optical clarity and performance under varying temperatures are critical.
Some commercial suppliers of 1,4-Dithiane-2,5-di(methanethiol) indicate its use in the adhesives sector, suggesting its role as a monomer or crosslinking agent. made-in-china.com The thiol (-SH) groups are highly reactive and can participate in various polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, which are known for their high efficiency and ability to form robust polymer networks. researchgate.net These reactions can lead to the formation of adhesives with strong bonding capabilities and tailored properties.
Materials for Biomedical Applications (e.g., Copolyesters with Bioactivity)
There is a growing interest in sulfur-containing polymers for biomedical applications due to their unique properties. Although specific studies on copolyesters derived from 1,4-Dithiane-2,5-di(methanethiol) are limited, research on its diol counterpart, 1,4-dithiane-2,5-diol, provides valuable insights into the potential bioactivities of such materials.
Copolyesters synthesized using 1,4-dithiane-2,5-diol have demonstrated promising biological activities, including antioxidant, antimicrobial, and anticancer properties. These attributes are highly desirable for developing advanced biomedical materials. The incorporation of sulfur atoms into the polymer backbone can enhance the material's biocompatibility and introduce specific functionalities. For instance, the disulfide linkages within the dithiane ring can be sensitive to the redox environment, a feature that can be exploited for stimulus-responsive drug delivery systems. nih.gov
The general class of thiol- and disulfide-containing polymers is widely explored for biomedical applications. researchgate.netdntb.gov.ua These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in medical devices, tissue engineering scaffolds, and drug delivery vehicles. The thiol groups can also facilitate the conjugation of bioactive molecules, further enhancing the therapeutic potential of the resulting materials.
| Polymer System | Monomer | Reported Bioactivity | Potential Application |
| Aliphatic Copolyester | 1,4-dithiane-2,5-diol | Antioxidant, Antimicrobial, Anticancer | Drug delivery, Biomedical implants |
| Thiol-responsive Hydrogels | Dithiol-containing monomers | Stimulus-responsive drug release | Smart drug delivery systems |
Supramolecular Chemistry and Self-Assembly
The unique structural features of 1,4-Dithiane-2,5-di(methanethiol), namely the flexible dithiane ring and the two reactive methanethiol (B179389) side chains, make it an intriguing building block for supramolecular chemistry and the construction of self-assembled materials.
Dithiane-based Ligands in Coordination Polymer Construction
While specific examples utilizing 1,4-Dithiane-2,5-di(methanethiol) as a ligand in coordination polymers are not prominent in the literature, the broader class of dithiane-containing molecules has been successfully employed for this purpose. The sulfur atoms in the dithiane ring can act as coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers. The flexibility of the dithiane ring can influence the final architecture of the resulting polymer. The methanethiol groups can also participate in coordination or be further functionalized to introduce additional properties to the material.
Formation of Sulfur-Rich Coordination Networks
The high sulfur content of 1,4-Dithiane-2,5-di(methanethiol) makes it a suitable candidate for the construction of sulfur-rich coordination networks. Such networks are of interest for various applications, including catalysis, electronics, and materials with high refractive indices. The combination of the dithiane sulfur atoms and the thiol sulfur atoms provides multiple coordination points, enabling the formation of complex and potentially porous network structures with metal ions.
Self-Assembled Monolayers (SAMs) with Dithiol Derivatives
Pharmaceutical and Agrochemical Synthesis
1,4-dithiane-2,5-diol has emerged as a significant synthon in the fields of pharmaceutical and agrochemical development. Its ability to generate 2-mercaptoacetaldehyde in situ makes it a valuable component in the construction of complex sulfur-containing molecules with diverse biological activities. nih.govresearchgate.net
Synthesis of Sulfur-Containing Heterocycles for Drug Discovery and Medicinal Chemistry
The unique reactivity of 1,4-dithiane-2,5-diol has been harnessed to create a variety of heterocyclic scaffolds that are central to medicinal chemistry. researchgate.net These structures form the core of numerous therapeutic agents, and the use of this dithiane derivative offers an efficient pathway to their synthesis.
Thiophene (B33073) rings are privileged structures in medicinal chemistry, and 1,4-dithiane-2,5-diol is a key starting material for their synthesis. osi.lvorientjchem.org Various synthetic methodologies have been developed that utilize this compound to produce highly functionalized thiophenes. These methods include K2CO3- and DABCO-catalyzed reactions, cyclopropane-based reactions, and the Gewald reaction. osi.lvresearchgate.net
A notable application is in the synthesis of 2-amino-3-(arylsulfonyl)thiophenes, which have shown potential as antiviral and antitumor agents. sigmaaldrich.com The reaction of 1,4-dithiane-2,5-diol with α-oxoketene dithioacetals in the presence of a base provides a general method for the synthesis of 2-methylthio-3-aroyl/heteroaroyl thiophenes. researchgate.net Furthermore, a metal-free cascade reaction involving 1,4-dithiane-2,5-diol and β-halo-α,β-unsaturated aldehydes has been developed for the synthesis of novel polycyclic 2-formylthiophenes. researchgate.net This versatility allows for the creation of a wide array of thiophene derivatives for further investigation in drug discovery programs. metu.edu.tr
Thienodiazepines, which are bioisosteres of benzodiazepines, are an important class of compounds that interact with the central nervous system. The synthesis of 1,4-thienodiazepine-2,5-diones has been successfully achieved using an Ugi-Deprotection-Cyclization (UDC) strategy that commences with 2-aminothiophenes derived from the Gewald reaction of 1,4-dithiane-2,5-diol. nih.govnih.gov This approach allows for the introduction of multiple points of diversity, leading to the creation of large virtual compound libraries for screening. nih.gov
Some of the synthesized 1,4-thienodiazepine-2,5-diones have demonstrated promising antagonistic activity against the p53-Mdm2 interaction, a key target in cancer therapy. orientjchem.org The modular nature of the synthesis, enabled by the use of 1,4-dithiane-2,5-diol, facilitates the rapid generation of analogs for structure-activity relationship studies. nih.gov
Peptoids, or N-substituted glycines, are a class of peptidomimetics that exhibit enhanced proteolytic stability and bioavailability compared to their natural peptide counterparts. nih.govmdpi.com The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the one-pot synthesis of peptoids, and 1,4-dithiane-2,5-diol has been effectively employed as the carbonyl component in these reactions. mdpi.comdocumentsdelivered.com In this context, 1,4-dithiane-2,5-diol serves as a precursor to 2-mercaptoacetaldehyde, which participates in the multicomponent reaction with an amine, a carboxylic acid, and an isocyanide. nih.gov
This methodology has been used to synthesize novel peptoids incorporating free hydroxyl (OH) and thiol (SH) groups, as well as terminal triple bonds, which can be used for further chemical modifications. mdpi.comdocumentsdelivered.com The yields of these reactions are generally good, demonstrating the efficiency of this approach. mdpi.com A study detailed the synthesis of four new peptoids, with yields ranging from 49% to 52%. mdpi.com
Table 1: Examples of Peptoids Synthesized Using 1,4-dithiane-2,5-diol via Ugi-4CR
| Compound | Amine Component | Isocyanide Component | Carboxylic Acid Component | Yield (%) |
|---|---|---|---|---|
| 5a | tert-butylamine | 2-isocyano-N-(prop-2-yn-1-yl) acetamide | 2-hydroxyacetic acid | 52 |
| 5b | tert-butylamine | 3-isocyanoprop-1-yne | 2-hydroxyacetic acid | 50 |
| 5d | propargylamine | tert-butyl isocyanide | 2-hydroxyacetic acid | 49 |
Data sourced from a study on one-pot peptoid synthesis. mdpi.com
Development of Biocontrol Agents and Sustainable Agrochemicals
Beyond pharmaceuticals, 1,4-dithiane-2,5-diol has shown significant promise in the development of sustainable agrochemicals. It has been investigated as a biocontrol agent for protecting plants from various diseases. orientjchem.orggoogle.com The compound exhibits a dual mode of action: it has direct antimicrobial properties that inhibit the growth of pathogenic fungi, and it can induce the plant's own defense mechanisms. google.com
For instance, 1,4-dithiane-2,5-diol has been shown to inhibit the growth and development of the anthracnose fungus. google.com In studies on pepper fruits, treatment with this compound not only demonstrated antimicrobial activity against the fungus but also triggered the expression of pathogen-related protein genes in the plant cells, thereby activating the plant's defense system. google.com This dual functionality makes it a promising candidate for an environmentally friendly approach to crop protection, potentially reducing the reliance on conventional synthetic pesticides. google.com The use of such biocontrol agents can contribute to more sustainable agricultural practices and environmental conservation. google.com
Emerging Research Directions and Future Perspectives
Sustainable Chemistry and Green Synthesis Approaches
A major thrust in modern chemical synthesis is the adoption of green chemistry principles to reduce environmental impact. synthiaonline.comnumberanalytics.com Research in the context of dithiane and dithiol compounds is increasingly focused on developing more sustainable synthetic routes, which are applicable to the production of 1,4-Dithiane-2,5-di(methanethiol) and its derivatives.
The synthesis of dithianes and the manipulation of thiol groups often rely on catalytic processes. The development of environmentally benign catalysts is crucial for making these processes greener. Traditional methods for thiol oxidation or dithioacetalization can involve stoichiometric, toxic reagents and harsh conditions. organic-chemistry.orgresearchgate.net Current research is exploring several greener alternatives:
Heterogeneous Catalysts: Solid acid catalysts like tungstate (B81510) sulfuric acid have been shown to be effective for the synthesis of 1,3-dithianes under solvent-free conditions. researchgate.net These catalysts are often recyclable, reducing waste and cost. researchgate.net Similarly, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) serves as a reusable and highly efficient catalyst for dithiane formation without the need for organic solvents. organic-chemistry.org
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly approach. While specific enzymes for 1,4-Dithiane-2,5-di(methanethiol) synthesis are not yet mainstream, the broader field of biocatalysis in organic synthesis is rapidly advancing. synthiaonline.com
Aqueous and Solvent-Free Systems: Research has demonstrated successful thiol oxidation using hydrogen peroxide with a catalytic amount of an iodide ion in water or even under solvent-free conditions. organic-chemistry.org This approach avoids volatile organic solvents and uses a green oxidant, with water as the only byproduct. organic-chemistry.org Dicationic ionic liquids are also being explored as recyclable catalysts for various transformations, offering a clean procedure with simple operational steps. capes.gov.bracs.org
The table below summarizes some environmentally benign catalytic systems relevant to dithiane and thiol chemistry.
| Catalyst System | Reaction Type | Key Advantages |
| Hydrogen Peroxide / Iodide Ion | Thiol Oxidation | Mild, solvent-free options, water is the only byproduct. organic-chemistry.org |
| Tungstate Sulfuric Acid | Thioacetalization | Solvent-free, recyclable, high yields, short reaction times. researchgate.net |
| Perchloric Acid on Silica Gel (HClO₄-SiO₂) | Dithiane Formation | Solvent-free, reusable, operates at room temperature. organic-chemistry.org |
| Dicationic Ionic Liquids | Various (e.g., Esterification) | Recyclable, operational simplicity, environmentally benign. capes.gov.bracs.org |
| Waste-Derived Catalysts | Various (e.g., Cross-coupling) | Embodies circular economy principles, reduces waste. mdpi.com |
Waste minimization is a core principle of green chemistry, aiming to improve atom economy and reduce the generation of harmful byproducts. numberanalytics.comresearchgate.net For synthetic pathways involving dithianes, several strategies are being pursued:
One-Pot Reactions and Cascade Sequences: Designing syntheses where multiple steps are performed in a single reactor (one-pot) without isolating intermediates can significantly reduce solvent waste and purification losses. Cascade reactions, where the product of one reaction is the substrate for the next in a continuous sequence, are particularly efficient. For example, cascade sulfa-Michael/aldol (B89426) reactions involving 1,4-dithiane-2,5-diol (B140307) (a precursor to the target compound) have been developed to create complex tetrahydrothiophenes. researchgate.netsigmaaldrich.com
Solvent-Free Reactions: As demonstrated in the synthesis of 1,3-dithianes, conducting reactions without a solvent, often aided by microwave irradiation, can dramatically reduce waste streams. researchgate.net This approach leads to shorter reaction times and simpler work-up procedures. researchgate.net
Reaction Path Synthesis for Waste Reduction: Computational methodologies are being developed to design synthetic routes that are optimized for minimal waste generation from the outset. researchgate.net This involves analyzing all possible stoichiometric reactions and selecting paths that are thermodynamically feasible and produce the fewest byproducts. researchgate.net
Advanced Functional Material Development
The dithiol functionality of 1,4-Dithiane-2,5-di(methanethiol) makes it an attractive building block for a new generation of advanced functional materials.
Smart polymers can change their properties in response to external stimuli like pH, temperature, or redox potential. nih.gov The thiol groups in dithiol compounds are particularly useful for creating redox-responsive materials.
Redox-Responsive Systems: The reversible formation of disulfide bonds from thiol groups is a powerful tool for creating stimuli-responsive systems. Linear poly(thioether) latexes, synthesized via radical step-growth photopolymerization of dithiol-diene monomers, exhibit oxidation-responsive properties. acs.org This chemistry allows for the design of materials that can degrade or change their structure in an oxidative environment, a feature sought after in targeted drug delivery systems.
pH-Responsive Materials: Thiol-ene click reactions can be pH-dependent, providing a mechanism for creating pH-responsive supramolecular polymers. rsc.orgresearchgate.net This allows for the fabrication of materials that assemble or disassemble under specific pH conditions, relevant for applications in biomedicine where pH gradients exist (e.g., in tumor microenvironments). nih.gov
Mucoadhesive Polymers: Thiolated polymers, or "thiomers," exhibit enhanced mucoadhesive properties due to the formation of covalent disulfide bonds with cysteine-rich subdomains in mucus glycoproteins. researchgate.net This interaction mimics natural biological adhesion mechanisms and is a key area of research for developing more effective drug delivery platforms. researchgate.net
The ability of thiol groups to coordinate with metal ions and participate in dynamic covalent chemistry makes 1,4-Dithiane-2,5-di(methanethiol) a prime candidate for constructing complex polymer architectures.
Coordination Polymers: Dithiol ligands can act as bridges between metal centers to form coordination polymers with unique electronic, optical, and magnetic properties. For instance, coordination polymers synthesized from 2,5-diamino-1,4-benzenedithiol and transition metals have shown properties ranging from photoluminescence to paramagnetism. rsc.org The geometry of the dithiane ring in 1,4-Dithiane-2,5-di(methanethiol) could impose specific structural constraints, leading to novel polymer frameworks.
Supramolecular Polymers and Macrocycles: Supramolecular chemistry utilizes non-covalent interactions and dynamic covalent bonds to build complex structures. The oxidation of dithiols can lead to the formation of discrete macrocyclic disulfides and more complex 3D cage-like structures. nsf.gov Thiol-ene click polymerization has also been employed to polymerize "supramonomers" (monomers assembled via non-covalent interactions) into larger supramolecular polymers, offering a modular approach to advanced material fabrication. rsc.orgresearchgate.net This strategy could be used to create dynamic materials with self-healing or stimuli-responsive properties. researchgate.net
Computational Design and Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern materials science, enabling the design and prediction of molecular properties before synthesis. sunyempire.edu
Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms can be trained on existing data to predict the properties of new compounds. sunyempire.eduresearchgate.net For derivatives of 1,4-Dithiane-2,5-di(methanethiol), such models could predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for potential biomedical applications or predict physical properties relevant to materials science. nih.gov
DFT for Mechanistic Insights: Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate electronic structure and reactivity. nih.gov DFT studies can elucidate reaction mechanisms, predict spectral data, and analyze charge distribution, providing fundamental insights into the behavior of molecules. nih.gov For peptoids synthesized using a dithiane component, DFT has been used to evaluate reactivity and stability, demonstrating its utility in understanding and designing new functional molecules. nih.gov
Retrosynthetic Analysis and Pathway Optimization: AI-driven retrosynthesis tools can propose synthetic pathways for target molecules. synthiaonline.com Emerging models are now incorporating predictions of reaction conditions and even the cost of starting materials to guide chemists toward the most efficient, sustainable, and economical routes. chemrxiv.org Such tools could accelerate the development of novel derivatives of 1,4-Dithiane-2,5-di(methanethiol) by rapidly identifying viable and cost-effective synthetic strategies. chemrxiv.org
The table below outlines the application of various computational methods in the context of chemical design and prediction.
| Computational Method | Application | Potential Impact on 1,4-Dithiane-2,5-di(methanethiol) Research |
| Machine Learning (e.g., QSAR, Random Forest) | Prediction of toxicity, bioactivity, and physical properties. sunyempire.edunih.gov | Prioritization of derivatives for synthesis in drug discovery or materials science. |
| Density Functional Theory (DFT) | Analysis of electronic structure, reactivity, and spectral properties. nih.gov | Understanding reaction mechanisms and designing molecules with specific electronic or optical properties. |
| AI-Powered Retrosynthesis | Proposing and optimizing synthetic pathways. synthiaonline.comchemrxiv.org | Accelerating the discovery of new derivatives by identifying efficient and sustainable synthetic routes. |
In Silico Screening for Novel Dithiol Reactivity and Applications
Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, thereby accelerating the discovery of new applications. In silico screening, utilizing methods such as Density Functional Theory (DFT), allows for the detailed analysis of molecular properties and reaction mechanisms without the need for extensive laboratory experimentation.
Recent computational studies on related dithiane structures have paved the way for understanding the conformational dynamics and reactivity of these cyclic sulfur compounds. nih.govresearchgate.netacs.org For 1,4-Dithiane-2,5-di(methanethiol), DFT calculations can elucidate the electron distribution, bond energies, and steric factors that govern the reactivity of its thiol groups. This computational insight is crucial for predicting its behavior in various chemical environments.
A 2023 study highlighted the use of DFT to investigate the electronic behavior of peptoids synthesized using the related compound, 1,4-dithiane-2,5-diol. mdpi.com The study calculated HOMO-LUMO energy gaps to predict the reactivity of the synthesized molecules. mdpi.com Similar in silico approaches can be applied to 1,4-Dithiane-2,5-di(methanethiol) to screen for its potential in a wide array of reactions, including "click" chemistry, polymerization, and coordination with metal centers. This predictive power can guide the synthesis of novel materials with tailored properties.
| Computational Method | Application to 1,4-Dithiane-2,5-di(methanethiol) | Predicted Outcomes |
| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity of thiol groups. | Prediction of reaction pathways, kinetic and thermodynamic parameters for novel reactions. |
| Molecular Dynamics (MD) | Simulation of the compound's behavior in different solvent environments and its interaction with other molecules. | Understanding of solvation effects, conformational changes, and binding affinities. |
| Virtual Screening | High-throughput computational assessment against libraries of reactants or biological targets. | Identification of promising candidates for new materials or therapeutic applications. |
Machine Learning and Artificial Intelligence Applications in Dithiane Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of compound properties and the optimization of synthetic pathways. arxiv.orgmdpi.com For dithiane chemistry, AI can analyze vast datasets of known organosulfur compounds to identify patterns and predict the characteristics of novel molecules like 1,4-Dithiane-2,5-di(methanethiol).
A recent study demonstrated the use of ML models to forecast the adsorption capacity of metal-organic frameworks for thiophenic compounds. nih.gov This approach, which correlates adsorbent features with sulfur compound characteristics, could be adapted to predict the interaction of 1,4-Dithiane-2,5-di(methanethiol) with various surfaces and materials. nih.gov Furthermore, ML algorithms can predict key physicochemical properties such as solubility and reactivity, which are crucial for developing new applications. nih.govacs.orgresearchgate.net
The synergy between AI and automated synthesis platforms presents an exciting frontier. An AI system could design novel polymers or materials based on a dithiol building block like 1,4-Dithiane-2,5-di(methanethiol), predict their properties, and then control a robotic system to synthesize and test them, creating a closed loop of accelerated discovery.
Interdisciplinary Applications and Broader Impact
The unique properties of 1,4-Dithiane-2,5-di(methanethiol) make it a candidate for a range of applications that span multiple scientific disciplines, from environmental science to advanced manufacturing.
Role of Organosulfur Compounds in Environmental Chemistry and Bioremediation
Organosulfur compounds are ubiquitous in the environment and play a crucial role in various biogeochemical cycles. wikipedia.org The reactivity of the thiol groups in 1,4-Dithiane-2,5-di(methanethiol) suggests its potential use in environmental applications. Thiols are known to chelate heavy metals, making this compound a potential candidate for the remediation of contaminated water and soil.
Furthermore, the study of how microorganisms interact with and degrade organosulfur compounds is a key area of environmental research. wur.nl Research into the microbial degradation of its precursor, 1,4-dithiane-2,5-diol, has shown its biodegradability, suggesting that materials derived from 1,4-Dithiane-2,5-di(methanethiol) could be designed to be environmentally benign. orientjchem.org The formation of organosulfates as transformation products of organic compounds is also an area of active investigation, with implications for contaminant mobility in groundwater. escholarship.org
| Environmental Application | Mechanism of Action | Potential Impact |
| Heavy Metal Sequestration | The two thiol groups can form strong bonds with heavy metal ions, effectively trapping them. | Development of new sorbent materials for water purification and soil remediation. |
| Bioremediation | Can serve as a sulfur source or be a target for microbial degradation pathways. | Understanding the environmental fate of dithiane-based materials and potential for bioremediation strategies. |
| Pollutant Degradation | The reactive thiol groups could potentially be used to degrade certain organic pollutants. | Novel approaches for the treatment of industrial wastewater containing specific contaminants. |
Bio-inspired Materials Science and Bioconjugation Strategies
Nature frequently utilizes thiol chemistry, particularly the reversible formation of disulfide bonds from cysteine residues, to control the structure and function of proteins and other biomolecules. nih.govnih.gov This has inspired the development of "thiomers," which are thiolated polymers with applications in drug delivery and regenerative medicine. nih.gov The dithiol functionality of 1,4-Dithiane-2,5-di(methanethiol) makes it an ideal building block for creating such bio-inspired materials.
Bioconjugation, the process of linking molecules to biological entities, is another area where this compound could have a significant impact. Thiol-based conjugation methods are widely used to attach drugs, imaging agents, and other functional molecules to proteins and peptides. nih.govacs.orgnih.govnih.gov The two thiol groups on 1,4-Dithiane-2,5-di(methanethiol) offer the potential for cross-linking and creating more complex and stable bioconjugates. For instance, it could be used to bridge two cysteine residues within a protein, providing structural stabilization or creating a specific binding site. The development of fluorogenic probes for the chemoselective labeling of vicinal dithiol-containing proteins highlights the importance of such functionalities in live cell imaging. acs.org
Innovations in Additive Manufacturing via Thiol-X Chemistry
Additive manufacturing, or 3D printing, is rapidly transforming the way objects are designed and fabricated. Thiol-ene and thiol-yne "click" chemistry have emerged as powerful tools in this field, enabling the rapid curing of photopolymers to create complex 3D structures with high precision. rsc.orgnih.govrsc.orgfraunhofer.deresearchgate.netdigitellinc.comresearchgate.netresearchgate.netucl.ac.uknih.gov
The two methanethiol (B179389) groups of 1,4-Dithiane-2,5-di(methanethiol) make it a prime candidate for use as a cross-linking agent in these formulations. In thiol-ene polymerization, the thiol groups readily react with carbon-carbon double bonds (enes) upon exposure to UV light, forming a stable polymer network. Similarly, in thiol-yne chemistry, each alkyne group can react with two thiol groups, leading to highly cross-linked materials.
The incorporation of 1,4-Dithiane-2,5-di(methanethiol) into 3D printing resins could lead to materials with enhanced thermal and mechanical properties. The presence of the dithiane ring and the sulfur atoms in the polymer backbone could also impart a higher refractive index, a desirable property for optical applications. The ability to tune the degradation of these materials also opens up possibilities for biomedical applications, such as temporary implants and drug delivery devices. ucl.ac.uknih.gov
| 3D Printing Chemistry | Role of 1,4-Dithiane-2,5-di(methanethiol) | Potential Advantages |
| Thiol-Ene Polymerization | Acts as a dithiol cross-linker, reacting with di- or multi-functional enes. | Fast curing speeds, low shrinkage, and the ability to create materials with tailored flexibility and toughness. |
| Thiol-Yne Polymerization | Serves as a dithiol reactant for di- or multi-functional alkynes. | Leads to highly cross-linked networks with potentially superior mechanical strength and thermal stability. |
| Dynamic Thiol-X Networks | Can be incorporated into resins with reversible bonds. | Creation of "4D printed" materials that can change shape or be reprocessed after printing. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Dithiane-2,5-di(methanethiol) in laboratory settings?
- Methodological Answer : The compound is synthesized via reactions involving 1,4-dithiane-2,5-diol derivatives. For example, reacting 1,4-dithiane-2,5-diol with 2-sulfanylbenzohydrazide in methanol under mild conditions (25°C) in the presence of a catalytic amount of sodium hydroxide yields the target compound . Industrial methods often optimize these conditions for scalability, though proprietary details vary .
Q. How does 1,4-Dithiane-2,5-di(methanethiol) facilitate the synthesis of sulfur-containing heterocycles?
- Methodological Answer : The compound acts as a synthon in domino reactions. Its cleavage releases mercaptoacetaldehyde, which undergoes [3 + 3] cycloaddition with substrates like azomethine imines to form tetrahydrothiophenes or thiazoles . Key reagents include DABCO and methanol, with reaction efficiency dependent on solvent polarity and catalyst choice .
Q. What safety precautions are critical when handling 1,4-Dithiane-2,5-di(methanethiol)?
- Methodological Answer : The compound is classified as a skin corrosive (Category 1) and aquatic toxin (LC50 = 0.57 mg/L for fish). Researchers must use personal protective equipment (PPE), fume hoods, and adhere to hazardous waste protocols. Environmental exposure should be minimized due to acute and chronic aquatic toxicity .
Advanced Research Questions
Q. What strategies optimize enantioselectivity in domino sulfa-Michael/aldol reactions involving this compound?
- Methodological Answer : Bifunctional amine-thiourea catalysts enable stereocontrol. For example, asymmetric cascade reactions with (E)-1-aryl-2-nitropropenes yield 3,4,5-substituted tetrahydrothiophenes with moderate enantiocontrol (up to 75% ee). Solvent screening (e.g., toluene or CHCl₃) and catalyst tuning (e.g., electron-withdrawing groups on thiourea) enhance selectivity .
Q. How can computational methods resolve contradictions in proposed reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) studies identify energetically favorable pathways. For instance, the cleavage of 1,4-Dithiane-2,5-di(methanethiol) proceeds via double-methanol-mediated proton transfer, which is more favorable than alternative pathways by ~5 kcal/mol . Computational validation of intermediates (e.g., thiiranium ions) guides mechanistic refinements .
Q. What analytical techniques are used to characterize intermediates in its domino reactions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) track intermediates like mercaptoacetaldehyde. X-ray crystallography confirms stereochemistry in cycloadducts, while HPLC with chiral columns quantifies enantiomeric excess in asymmetric syntheses .
Q. How do environmental factors influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Solvent polarity and protic additives (e.g., methanol) stabilize transition states. For example, methanol enhances proton transfer during cleavage, while DABCO accelerates cycloaddition kinetics. Reaction monitoring via in-situ IR spectroscopy reveals optimal conditions (e.g., 40°C in THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
